molecular formula C21H22N4O3 B10938488 4-hydroxy-6-methyl-3-[2-(1-propyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-pyran-2-one

4-hydroxy-6-methyl-3-[2-(1-propyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-pyran-2-one

Cat. No.: B10938488
M. Wt: 378.4 g/mol
InChI Key: ACVKJYVSRWFGHO-UHFFFAOYSA-N
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Description

4-hydroxy-6-methyl-3-[2-(1-propyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-pyran-2-one is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a benzodiazepine core, and a pyranone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-methyl-3-[2-(1-propyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-pyran-2-one typically involves a multistep process. One approach involves the condensation of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, and the use of catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-methyl-3-[2-(1-propyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-pyran-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the pyranone and benzodiazepine rings can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using reagents like halogens or alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens (e.g., chlorine, bromine), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-6-methyl-3-[2-(1-propyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-pyran-2-one would depend on its specific interactions with molecular targets. The benzodiazepine core suggests that it may interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, potentially exerting anxiolytic or sedative effects. The pyrazole ring may also interact with other biological targets, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: Compounds like diazepam and lorazepam share the benzodiazepine core and are well-known for their anxiolytic and sedative properties.

    Pyrazoles: Compounds like celecoxib and rimonabant contain the pyrazole ring and are used for their anti-inflammatory and appetite-suppressing effects.

    Pyranones: Compounds like coumarin and its derivatives contain the pyranone moiety and are known for their anticoagulant and antimicrobial properties.

Uniqueness

What sets 4-hydroxy-6-methyl-3-[2-(1-propyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-pyran-2-one apart is the combination of these three distinct functional groups in a single molecule. This unique structure may confer a combination of pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

4-hydroxy-6-methyl-3-[2-(2-propylpyrazol-3-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]pyran-2-one

InChI

InChI=1S/C21H22N4O3/c1-3-10-25-18(8-9-22-25)16-12-17(20-19(26)11-13(2)28-21(20)27)24-15-7-5-4-6-14(15)23-16/h4-9,11,16,23,26H,3,10,12H2,1-2H3

InChI Key

ACVKJYVSRWFGHO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)C2CC(=NC3=CC=CC=C3N2)C4=C(C=C(OC4=O)C)O

Origin of Product

United States

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